

(S)-AZD0022 Binding Affinity to KRASG12D-GTP: An In-depth Technical Guide

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Compound of Interest

Compound Name: (S)-AZD0022

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of **(S)-AZD0022** to the GTP-bound state of the oncogenic KRASG12D mutant protein. **(S)-AZD0022**, also known as AZD0022, is a selective, reversible, and orally active inhibitor targeting the KRASG12D mutation. Preclinical data indicates that this compound demonstrates a high binding affinity for both the active (GTP-bound) and inactive (GDP-bound) forms of KRASG12D.^[1] While specific quantitative binding data from primary sources remains proprietary, this guide synthesizes available information and outlines the established methodologies for characterizing such interactions.

Quantitative Binding Affinity Data

Direct quantitative measurements for the binding affinity of **(S)-AZD0022** to KRASG12D-GTP, such as the dissociation constant (K_d), have not been publicly disclosed in detail. However, preclinical studies presented at the American Association for Cancer Research (AACR) Annual Meeting in 2025 indicated that **(S)-AZD0022** exhibits high affinity for both KRASG12D-GTP and KRASG12D-GDP as determined by Surface Plasmon Resonance (SPR).^[1]

Further insights into the potency of **(S)-AZD0022** in a cellular context are provided by pharmacokinetic/pharmacodynamic (PK/PD) modeling. These models suggest an unbound IC_{50} of 1.4 nM for the inhibition of phosphorylated ribosomal S6 kinase (pRSK), a downstream effector in the KRAS signaling pathway.^[2] This indicates potent engagement of the KRASG12D target in a biologically relevant setting.

For comparative purposes, the following table summarizes the available data on the activity of **(S)-AZD0022**.

| Parameter | Value | Target/System | Assay Type |
|------------------|--------|--------------------------------|------------------------------------|
| Unbound IC50 | 1.4 nM | pRSK Inhibition | PK/PD Modeling |
| Binding Affinity | High | KRASG12D-GTP & KRASG12D-GDP | Surface Plasmon Resonance (SPR) |

Experimental Protocols

Detailed experimental protocols for the binding assays of **(S)-AZD0022** are not publicly available. However, this section outlines representative methodologies for the key experiments typically employed to characterize the binding affinity of small molecule inhibitors to KRAS proteins.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Objective: To determine the on-rate (k_a), off-rate (k_d), and dissociation constant (K_d) of **(S)-AZD0022** binding to KRASG12D-GTP.

Materials:

- Recombinant human KRASG12D protein
- Guanosine-5'-[(β,γ)-imido]triphosphate (GNP-P-NHP), a non-hydrolyzable GTP analog
- **(S)-AZD0022** compound
- SPR instrument (e.g., Biacore)
- Sensor chips (e.g., CM5)

- Immobilization reagents (e.g., EDC/NHS)
- Running buffer (e.g., HBS-EP+)

Methodology:

- Protein Preparation: Recombinant KRASG12D is loaded with the non-hydrolyzable GTP analog, GNP-P-NHP, to ensure it remains in the active GTP-bound state.
- Immobilization: The KRASG12D-GTP protein is immobilized on the surface of a sensor chip.
- Binding Analysis: A series of concentrations of **(S)-AZD0022** are flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured and recorded as a sensorgram.
- Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant ($K_d = k_d/k_a$).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, high-throughput assay for measuring molecular interactions.

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of **(S)-AZD0022** for the interaction between KRASG12D-GTP and its effector proteins (e.g., RAF1).

Materials:

- Recombinant KRASG12D protein
- GTP
- Recombinant RAF1 Ras-Binding Domain (RBD)
- Fluorescently labeled antibodies or tags (e.g., terbium-labeled anti-His antibody and a fluorescently-labeled anti-GST antibody)

- **(S)-AZD0022** compound
- Assay buffer
- Microplates suitable for fluorescence reading

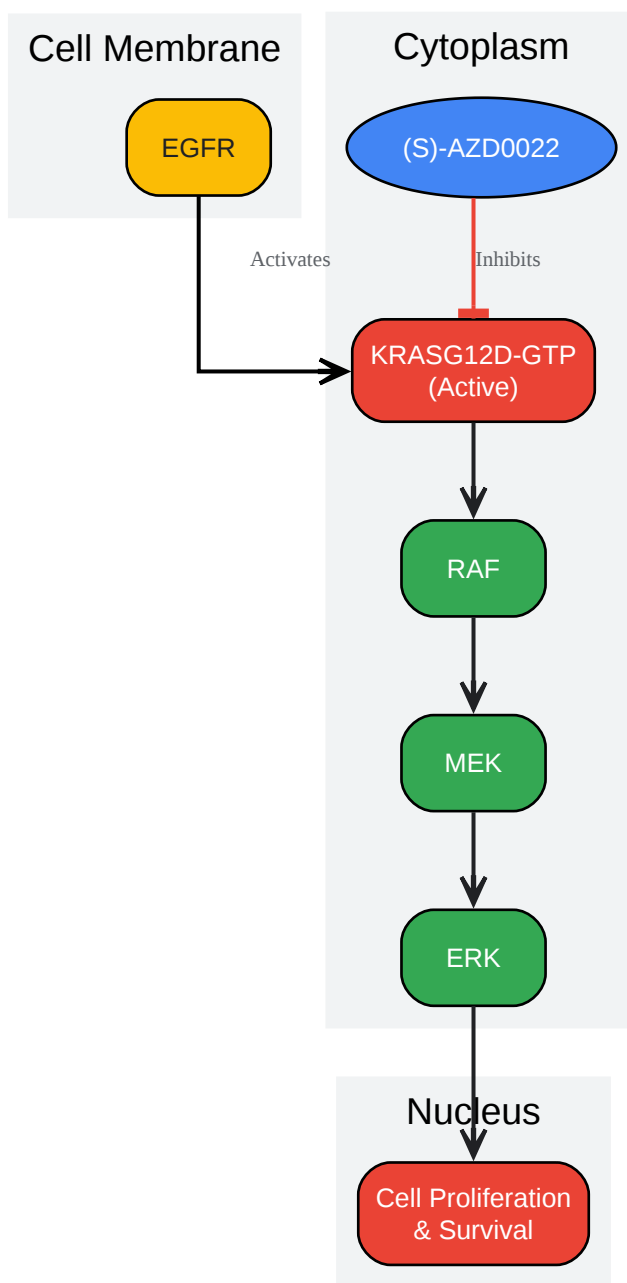
Methodology:

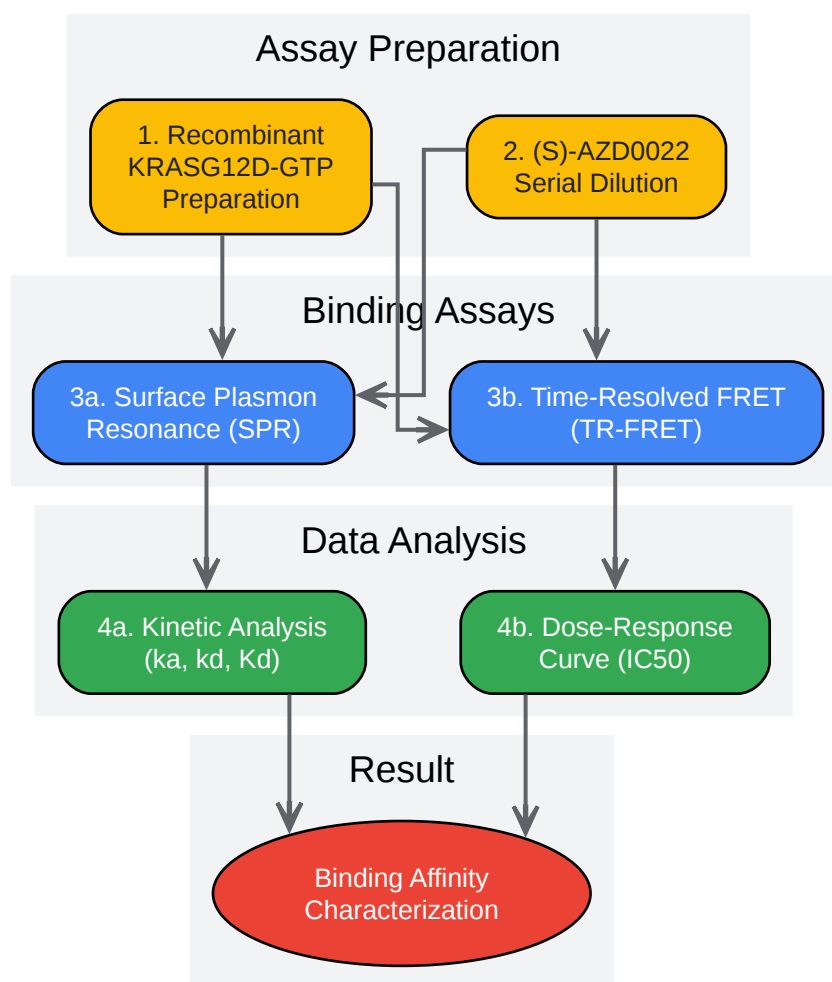
- **Protein Labeling:** KRASG12D and the RAF1-RBD are tagged (e.g., with His and GST tags, respectively) to allow for detection with labeled antibodies.
- **Assay Setup:** KRASG12D is incubated with GTP to ensure it is in the active state. Subsequently, the RAF1-RBD, the labeled antibodies, and varying concentrations of **(S)-AZD0022** are added to the wells of a microplate.
- **Signal Detection:** The plate is incubated to allow the binding reaction to reach equilibrium. The TR-FRET signal is then measured using a plate reader. A high FRET signal indicates a strong interaction between KRASG12D and RAF1-RBD, while a low signal indicates inhibition of this interaction by **(S)-AZD0022**.
- **Data Analysis:** The data is plotted as the TR-FRET signal versus the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

KRASG12D Downstream Signaling Pathway

The KRASG12D mutation leads to a constitutively active KRAS protein, which in turn activates downstream signaling pathways, most notably the MAPK/ERK pathway, driving cell proliferation and survival. **(S)-AZD0022** acts by directly inhibiting the mutated KRASG12D protein, thereby blocking these downstream signals.





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